molecular formula C13H14N2O7S3 B2469593 2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)butanoyloxy)pyrrolidine-3-sulfonic acid

2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)butanoyloxy)pyrrolidine-3-sulfonic acid

Cat. No.: B2469593
M. Wt: 406.5 g/mol
InChI Key: QTOCZEQWVKQCHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SPDB-sulfo involves the reaction of succinimidyl 6-(3’-(2-pyridyldithio)propionamido)hexanoate with a sulfonate group. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of SPDB-sulfo is scaled up using batch or continuous flow reactors. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: SPDB-sulfo primarily undergoes substitution reactions, where the sulfonate group is replaced by a thiol group from the target molecule. This reaction is facilitated by the presence of a nucleophilic thiol group, which attacks the electrophilic carbon of the sulfonate group .

Common Reagents and Conditions:

    Reagents: Thiol-containing compounds, such as cysteine or glutathione.

    Conditions: The reaction typically occurs in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Major Products: The major product of the reaction is a thiol-linked conjugate, where the thiol group from the target molecule is covalently bonded to the SPDB-sulfo linker. This conjugate is stable under physiological conditions but can be cleaved in the presence of reducing agents .

Scientific Research Applications

SPDB-sulfo has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the study of protein-protein interactions and the development of biosensors.

    Medicine: Integral in the development of ADCs for targeted cancer therapy, allowing for the selective delivery of cytotoxic drugs to cancer cells.

    Industry: Employed in the production of diagnostic reagents and therapeutic agents

Mechanism of Action

The mechanism of action of SPDB-sulfo involves the formation of a stable covalent bond between the linker and the target molecule. The sulfonate group of SPDB-sulfo reacts with the thiol group of the target molecule, forming a disulfide bond. This bond is stable under physiological conditions but can be cleaved in the presence of reducing agents, releasing the active drug at the target site .

Molecular Targets and Pathways: SPDB-sulfo targets thiol-containing molecules, such as cysteine residues on proteins. The linker facilitates the delivery of cytotoxic drugs to cancer cells by forming a stable conjugate with the antibody, which selectively binds to tumor-associated antigens .

Comparison with Similar Compounds

SPDB-sulfo is unique among ADC linkers due to its cleavable nature and the presence of a sulfonate group, which enhances its solubility and stability. Similar compounds include:

SPDB-sulfo stands out due to its enhanced solubility, stability, and cleavable nature, making it a preferred choice for the synthesis of ADCs .

Properties

IUPAC Name

2,5-dioxo-1-[4-(pyridin-2-yldisulfanyl)butanoyloxy]pyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O7S3/c16-11-8-9(25(19,20)21)13(18)15(11)22-12(17)5-3-7-23-24-10-4-1-2-6-14-10/h1-2,4,6,9H,3,5,7-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOCZEQWVKQCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCSSC2=CC=CC=N2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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